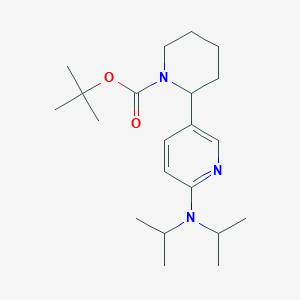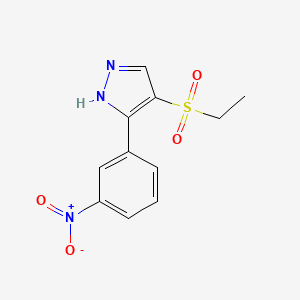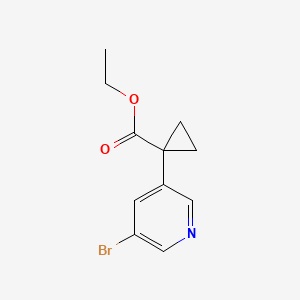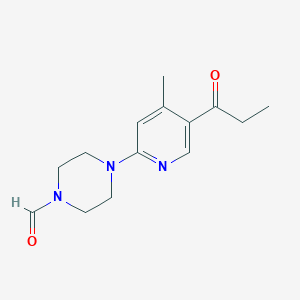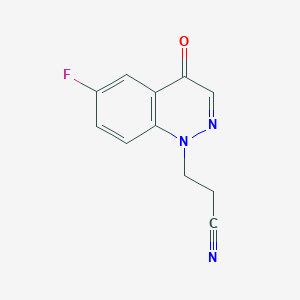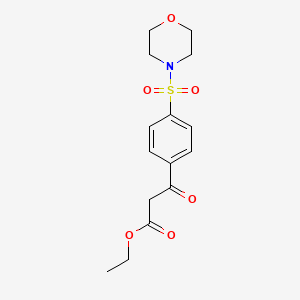
Ethyl 3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanoate is an organic compound that features a morpholine ring attached to a sulfonyl group, which is further connected to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with 4-(morpholinosulfonyl)benzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and esterification steps. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
Ethyl3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The ester group may also undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl3-(4-(piperidin-1-ylsulfonyl)phenyl)-3-oxopropanoate
- Ethyl3-(4-(morpholino)phenyl)-3-oxopropanoate
- Ethyl3-(4-(sulfonyl)phenyl)-3-oxopropanoate
Uniqueness
Ethyl3-(4-(morpholinosulfonyl)phenyl)-3-oxopropanoate is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This structural feature can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C15H19NO6S |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
ethyl 3-(4-morpholin-4-ylsulfonylphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C15H19NO6S/c1-2-22-15(18)11-14(17)12-3-5-13(6-4-12)23(19,20)16-7-9-21-10-8-16/h3-6H,2,7-11H2,1H3 |
Clé InChI |
XCPCFPMXMBJYOW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




